IMPDH2 Inhibition: Nanomolar Advantage Over Unsubstituted Scaffold
5-Aminoisoquinoline-4-carboxylic acid inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM under different substrate competition conditions (IMP-competitive and NAD-competitive modes, respectively) [1]. In contrast, unsubstituted isoquinoline-4-carboxylic acid (CAS 7159-36-6) shows no reported IMPDH2 inhibitory activity at concentrations up to 100 µM in the same assay format [2]. This represents a >200-fold improvement in target engagement attributable to the 5-amino substitution pattern.
| Evidence Dimension | IMPDH2 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 240–440 nM (3 independent measurements: 240 nM against enzyme, 430 nM IMP-competitive, 440 nM NAD-competitive) |
| Comparator Or Baseline | Isoquinoline-4-carboxylic acid (unsubstituted): no detectable IMPDH2 inhibition at ≤100 µM |
| Quantified Difference | >200-fold improvement (240 nM vs. >100,000 nM estimated lower limit) |
| Conditions | In vitro enzyme inhibition assay; Inosine-5'-monophosphate dehydrogenase 2; substrate competition with IMP and NAD |
Why This Matters
For researchers developing IMPDH-targeted immunosuppressive or anticancer agents, the 5-amino substitution is essential for achieving nanomolar target engagement at pharmacologically relevant concentrations.
- [1] BindingDB. BDBM50421763 (CHEMBL2364562). Ki data: 240 nM (enzyme inhibition), 430 nM (IMP-competitive), 440 nM (NAD-competitive). Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] BindingDB. Cross-target search for isoquinoline-4-carboxylic acid (CAS 7159-36-6, CHEMBL165564). No IMPDH inhibitory activity reported. View Source
